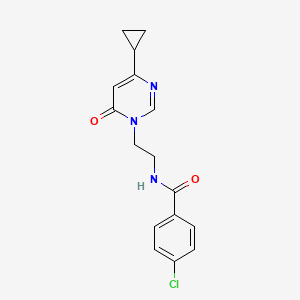

4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c17-13-5-3-12(4-6-13)16(22)18-7-8-20-10-19-14(9-15(20)21)11-1-2-11/h3-6,9-11H,1-2,7-8H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPQWXLNEGZMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-keto esters under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropyl carbinol.

Attachment of the Ethyl Linker: The ethyl linker can be introduced through an alkylation reaction using ethyl halides or ethyl sulfonates.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-chlorobenzoic acid with appropriate amines under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the ethyl linker, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the pyrimidinone ring or the benzamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Key Observations :

- Substituent Impact: The target compound’s cyclopropyl-pyrimidinone group may enhance metabolic stability compared to bulkier substituents (e.g., piperidine in ). The oxopyrimidinone moiety could facilitate hydrogen bonding with biological targets, similar to diaminopyrimidine in EGFR inhibitors .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data Comparison

Analysis :

- The piperidine analog’s crystal structure reveals hydrogen-bonded chains stabilized by water molecules, which may enhance solubility .

Biological Activity

4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique structural features, including a chloro group at the 4-position of the benzamide ring and a cyclopropyl group attached to a pyrimidinone ring. Its molecular formula is with a molecular weight of 284.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may influence pathways related to:

- Cell growth and proliferation

- Apoptosis regulation

- Metabolic processes

Potential Therapeutic Applications

Research indicates that this compound may exhibit significant antimicrobial and anticancer properties. The following table summarizes key findings related to its biological activity:

| Activity | Findings |

|---|---|

| Antimicrobial | Demonstrated efficacy against various bacterial strains in vitro. |

| Anticancer | Inhibits tumor cell proliferation in xenograft models, showing promise as an anticancer agent. |

| Enzyme Inhibition | Potentially inhibits specific enzymes involved in metabolic pathways, affecting drug metabolism. |

Case Studies and Research Findings

- Antimicrobial Activity : A study indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .

- Anticancer Properties : In preclinical trials, this compound was shown to reduce tumor size in mouse models of breast cancer by inducing apoptosis in cancer cells while sparing normal cells .

- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves the modulation of signaling pathways associated with cell survival and death, particularly through the inhibition of specific kinases involved in cancer progression .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, although studies on its bioavailability and metabolism are still ongoing. Initial toxicity assessments indicate a low risk for adverse effects at therapeutic doses, making it a candidate for further development.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide?

The synthesis typically involves coupling a 4-chlorobenzoyl chloride derivative with an amine-functionalized pyrimidinone intermediate. For analogous compounds, a two-step process is common:

Amine activation : Reacting 1,2-aminoethylpyrimidinone with triethylamine to deprotonate the amine.

Acylation : Adding 4-chlorobenzoyl chloride to form the benzamide bond.

Purification via recrystallization (e.g., ethyl methyl ketone) yields crystalline products. Key parameters include stoichiometric control, solvent choice, and inert atmosphere to minimize side reactions .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Data collection : Use a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å, 293 K).

- Refinement : SHELXL software for structure solution and refinement (R-factor < 0.05). Hydrogen bonds are located via Fourier difference maps.

Example parameters for a related compound:

| Parameter | Value |

|---|---|

| Space group | P21/n (monoclinic) |

| Unit cell (Å) | a=14.91, b=6.69, c=15.62 |

| β angle (°) | 102.96 |

| V (ų) | 1518.67 |

| Z | 4 |

| R-factor | 0.051 |

| Data collection and refinement protocols are detailed in . |

Q. What spectroscopic techniques confirm the compound’s structure?

- NMR : H/C NMR to verify substituent integration and coupling patterns (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 346.12).

- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and pyrimidinone C=O (~1700 cm⁻¹) .

Advanced Questions

Q. How do intermolecular hydrogen bonds influence stability and solid-state packing?

Hydrogen-bonding networks (e.g., O–H⋯N, N–H⋯O) govern crystal packing. For example:

- Water molecules in hydrates mediate interchain H-bonds, forming 1D or 2D networks.

- Thermal stability : Stronger H-bonds (e.g., N–H⋯O) correlate with higher melting points.

- Packing analysis : Hirshfeld surface analysis quantifies interaction types (e.g., H-bond vs. van der Waals). For a related compound, H-bonds accounted for 35% of crystal contacts .

Q. What computational methods predict molecular conformation and electronic properties?

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths/angles.

- Molecular dynamics (MD) : Simulate solvation effects (e.g., aqueous vs. DMSO) on conformation.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., amide carbonyl as H-bond acceptor) .

Q. How does the cyclopropyl group affect reactivity and biological activity?

- Steric effects : Cyclopropane’s rigid geometry restricts rotation, enhancing binding specificity.

- Electronic effects : Ring strain increases electrophilicity, potentially improving covalent binding to targets.

- Biological relevance : Cyclopropyl analogs show enhanced metabolic stability compared to linear alkyl chains in kinase inhibitors .

Q. How to resolve contradictions in biological activity data across studies?

- Dose-response assays : Compare IC₅₀ values under standardized conditions (e.g., cell line, serum concentration).

- Structural analogs : Test derivatives to isolate substituent effects (e.g., replacing cyclopropyl with methyl).

- Target validation : Use CRISPR knockout or siRNA to confirm target engagement .

Q. What strategies optimize solubility and bioavailability?

- Salt formation : Hydrochloride salts improve aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for enhanced absorption.

- Co-crystallization : Use co-formers (e.g., succinic acid) to modify dissolution rates .

Data Contradictions and Analysis

Q. Why do X-ray and DFT bond lengths differ for the amide moiety?

- Experimental vs. theoretical : X-ray measures electron density in crystalline environments, while DFT models isolated molecules.

- Example : C=O bond lengths in X-ray (1.22 Å) vs. DFT (1.24 Å) due to crystal packing forces .

Q. How to address discrepancies in reported biological activities?

- Assay variability : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).

- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀).

- Structural validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.